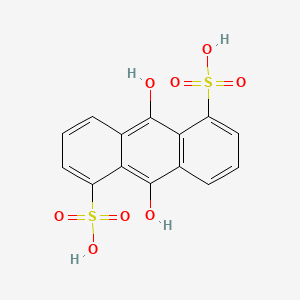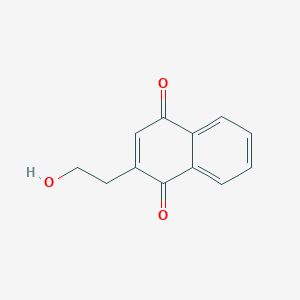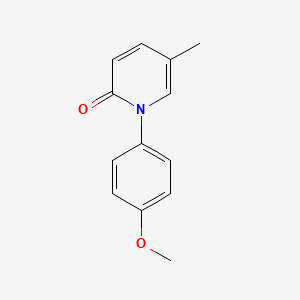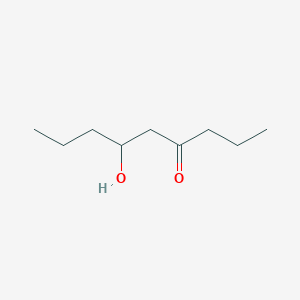
6-Hydroxy-4-nonanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-nonanone is an organic compound with the molecular formula C9H18O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy-4-nonanone can be synthesized through several methods. One common approach involves the oxidation of 4,6-nonanediol using secondary alcohol oxidase. This reaction typically occurs under mild conditions and results in the formation of this compound as an intermediate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes from Pseudomonas species. These enzymes facilitate the oxidation of poly(vinyl alcohol) derivatives to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4-nonanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include secondary alcohol oxidase and other enzymatic catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4,6-nonanedione.
Reduction: Formation of 6-hydroxy-4-nonanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Scientific Research Applications
6-Hydroxy-4-nonanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-hydroxy-4-nonanone involves its interaction with specific enzymes and molecular targets. For example, secondary alcohol oxidase catalyzes the oxidation of the hydroxyl group, leading to the formation of a ketone. This reaction is crucial in the degradation of poly(vinyl alcohol) and other related compounds .
Comparison with Similar Compounds
- 4-Hydroxy-2-nonanone
- 5-Hydroxy-3-heptanone
- 3-Hydroxy-5-nonanone
- 7-Hydroxy-5-dodecanone
Comparison: 6-Hydroxy-4-nonanone is unique due to its specific position of the hydroxyl and ketone groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different enzymatic interactions and chemical properties .
Properties
CAS No. |
52762-53-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
6-hydroxynonan-4-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
MRCPQWJUIUDGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


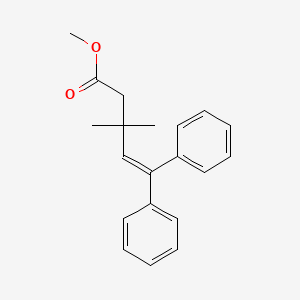
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

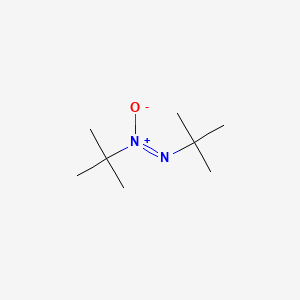
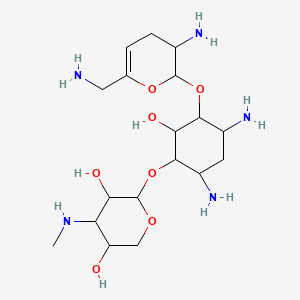

![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
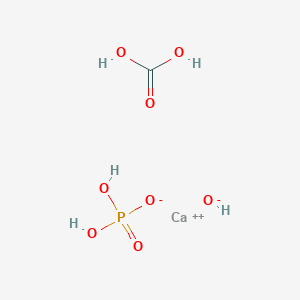
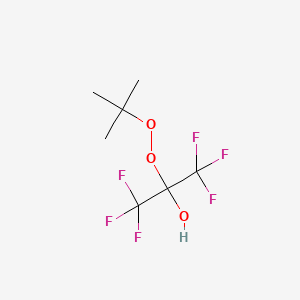
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
